

Application Notes and Protocols for NMR Spectroscopy of 2-Hydroxyhexanoic Acid

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Compound of Interest

Compound Name: 2-Hydroxyhexanoic acid

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Introduction

2-Hydroxyhexanoic acid is a hydroxy fatty acid that plays a role as an animal metabolite.^{[1][2]}

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of this molecule. This document provides detailed application notes and experimental protocols for acquiring and interpreting ^1H and ^{13}C NMR spectra of **2-hydroxyhexanoic acid**.

Chemical Structure

- IUPAC Name: **2-hydroxyhexanoic acid**^[1]
- Molecular Formula: $\text{C}_6\text{H}_{12}\text{O}_3$ ^{[1][3][4][5]}
- Structure:

^1H and ^{13}C NMR Spectral Data

The following tables summarize the experimental ^1H and ^{13}C NMR spectral data for **2-hydroxyhexanoic acid**. The chemical shifts (δ) are reported in parts per million (ppm) and referenced relative to an internal standard.

Table 1: ^1H NMR Spectral Data for **2-Hydroxyhexanoic Acid**

Atom #	Chemical Shift (ppm)	Multiplicity
H-2	4.015	Triplet
H-3	1.615, 1.690	Multiplet
H-4	1.313	Multiplet
H-5	1.313	Multiplet
H-6	0.875	Triplet

Data obtained in D₂O at 500 MHz and 298K.[6]

Table 2: ¹³C NMR Spectral Data for **2-Hydroxyhexanoic Acid**

Atom #	Chemical Shift (ppm)
C-1 (COOH)	184.647
C-2 (CH-OH)	75.069
C-3 (CH ₂)	36.375
C-4 (CH ₂)	29.349
C-5 (CH ₂)	24.63
C-6 (CH ₃)	15.972

Data obtained in D₂O at 500 MHz and 298K.[6]

Another dataset recorded in H₂O at 600 MHz and a pH of 7.00 provides the following ¹³C chemical shifts: 75.14 ppm, 36.32 ppm, 24.54 ppm, 15.92 ppm, 29.33 ppm, and 36.42 ppm.[1]

Experimental Protocols

1. Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

- Sample Weighing: Accurately weigh approximately 5-25 mg of **2-hydroxyhexanoic acid** for ^1H NMR and a higher amount, if possible, for ^{13}C NMR to ensure a good signal-to-noise ratio.
[7]
- Solvent Selection: Deuterated water (D_2O) is a suitable solvent for **2-hydroxyhexanoic acid**. [6] The use of deuterated solvents is necessary to avoid large solvent signals that can obscure the analyte peaks and for the instrument's lock system. [7]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. [8][9] For the data presented, a concentration of 100 mM in D_2O was used. [6]
- pH Adjustment: If necessary, adjust the pH of the sample. For some of the referenced data, the pH was adjusted to 7.4. [6]
- Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. [7][9]
- NMR Tube: Use a clean, standard 5 mm NMR tube. Ensure the tube is not chipped or broken. [7]

2. NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer and can be adapted for other instruments.

- Instrument: Bruker DMX-500MHz spectrometer or equivalent. [6]
- Temperature: Maintain a constant temperature, for example, 298K. [6]
- ^1H NMR Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: Typically 12-16 ppm.
 - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR Parameters:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: Typically 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has a much lower natural abundance and sensitivity compared to ^1H .

3. Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ^1H and 1-2 Hz for ^{13}C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
- Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.
- Referencing: Reference the spectrum using an internal standard (e.g., DSS for aqueous samples) or the residual solvent peak. For D_2O , the residual HDO peak can be referenced to approximately 4.79 ppm.

Visualizations

Below is a diagram illustrating the general workflow for NMR spectroscopy of **2-hydroxyhexanoic acid**.



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Caption: Experimental workflow for NMR analysis.

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